2-Cyclopentylazepane

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-Cyclopentylazepane hydrochloride is a unique N-unsubstituted azepane building block. The 2-cyclopentyl substituent provides an intermediate LogP (ACD/LogP 3.13) compared to cyclohexyl or phenyl analogs, allowing fine-tuning of lipophilicity without introducing excessive hydrophobicity. This precise control is critical for optimizing membrane permeability and reducing off-target binding in ADME assays. The stable, non-hygroscopic HCl salt ensures accurate weighing for high-throughput experimentation.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B12347917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylazepane
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2CCCC2
InChIInChI=1S/C11H21N/c1-2-8-11(12-9-5-1)10-6-3-4-7-10/h10-12H,1-9H2
InChIKeyRXJMMNCJZHYPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylazepane for Research Procurement: Key Structural and Physicochemical Data


2-Cyclopentylazepane (CAS 383129-70-2, free base; 1177362-74-1, hydrochloride) is a secondary amine featuring a seven-membered saturated azepane ring substituted at the 2-position with a cyclopentyl group . The hydrochloride salt form, with molecular formula C₁₁H₂₂ClN and molecular weight 203.75 g/mol, is the most common research-grade form due to improved handling and stability [1]. As a chiral center at the C2 position exists, the compound can be obtained as a racemic mixture or as the individual (2R) enantiomer . The compound belongs to a broader class of N-unsubstituted azepanes, which are valuable synthetic intermediates and building blocks in medicinal chemistry due to the unique conformational properties of the seven-membered ring [2].

Why Generic Substitution Fails for 2-Cyclopentylazepane in Drug Discovery


While several 2-substituted azepanes are commercially available, the specific choice of the 2-cyclopentyl substituent directly impacts the molecule's lipophilicity and, consequently, its membrane permeability and metabolic stability. The cyclopentyl group confers a unique lipophilicity profile compared to other common cycloalkyl and aryl substituents, as shown by the ACD/LogP predictions . Simply substituting a more lipophilic 2-cyclohexylazepane or a less lipophilic 2-phenylazepane can alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to reduced oral bioavailability or increased off-target binding in a biological assay. Therefore, procurement of 2-cyclopentylazepane is driven by the precise lipophilicity requirements of the target pharmacophore, which cannot be met by readily available analogs.

Quantitative Evidence for Differentiating 2-Cyclopentylazepane from Analogs


Intermediate Lipophilicity: ACD/LogP Comparison of 2-Cyclopentylazepane vs. 2-Cyclohexyl- and 2-Phenylazepane

The predicted octanol-water partition coefficient (LogP) for 2-cyclopentylazepane is 3.48 . This places it at an intermediate lipophilicity between the less lipophilic 2-phenylazepane (ACD/LogP = 2.91) and the more lipophilic 2-cyclohexylazepane (ACD/LogP = 4.05) . The cyclopentyl group therefore provides a specific, moderate increase in hydrophobicity compared to an aryl group, while avoiding the higher LogP associated with a larger cyclohexyl ring.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Lower Boiling Point vs. 2-Cyclohexylazepane Indicating Lower Molecular Weight and Reduced Complexity

2-Cyclopentylazepane has a predicted boiling point of 240.2 ± 8.0 °C at 760 mmHg . This is approximately 22 °C lower than the predicted boiling point of its direct cycloalkyl analog, 2-cyclohexylazepane (262.2 ± 8.0 °C) . This difference is consistent with the lower molecular weight of the cyclopentyl derivative (167.29 g/mol vs. 181.32 g/mol). The 2-phenylazepane analog has a higher predicted boiling point of 276.8 ± 19.0 °C .

Physicochemical Properties Purification Handling

Smaller Molar Volume Compared to 2-Cyclohexylazepane for Improved Ligand Efficiency Metrics

The predicted molar volume for 2-cyclopentylazepane is 182.6 ± 3.0 cm³ . This is approximately 8.8% smaller than the molar volume of 2-cyclohexylazepane (200.3 ± 3.0 cm³) . The 2-phenylazepane analog has a molar volume of 184.4 ± 3.0 cm³, which is only marginally larger . The smaller molar volume of the cyclopentyl group, compared to cyclohexyl, translates to a lower molecular weight and potentially higher ligand efficiency in a drug discovery context.

Physicochemical Properties Ligand Efficiency Drug Design

Recommended Research Applications for 2-Cyclopentylazepane Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

2-Cyclopentylazepane is most applicable in lead optimization campaigns where a core scaffold requires a secondary amine with an intermediate LogP value. The cyclopentyl group offers a lipophilicity increase over a phenyl group (ΔLogP = 0.57) but avoids the higher LogP of a cyclohexyl group (ΔLogP = -0.57) . This precise control is valuable for modulating ADME properties without introducing excessive hydrophobicity, which can lead to issues like hERG channel binding or rapid metabolic clearance.

Chemical Biology: Synthesis of Constrained Amine Libraries

The cyclopentyl group imposes a specific conformational constraint on the azepane ring. When incorporated into a library of conformationally restricted amines, 2-cyclopentylazepane can be used alongside 2-cyclohexyl- and 2-phenylazepane analogs to systematically probe the effect of ring size and steric bulk on biological activity [1]. Its smaller molar volume compared to the cyclohexyl analog makes it a more atom-economical choice .

Process Chemistry: Intermediate with Favorable Handling Characteristics

The lower boiling point of 2-cyclopentylazepane (240.2 °C) compared to its analogs simplifies its removal or purification during synthesis . Its hydrochloride salt form is a stable, non-hygroscopic solid that is easier to handle and weigh accurately than the free base, making it suitable for parallel synthesis or high-throughput experimentation workflows [2].

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